An In-depth Technical Guide to the Structural and Physicochemical Properties of (3S)-1-benzyl-3-azidopyrrolidine
An In-depth Technical Guide to the Structural and Physicochemical Properties of (3S)-1-benzyl-3-azidopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-1-benzyl-3-azidopyrrolidine is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structural combination of a pyrrolidine scaffold, a versatile azido functional group, and a benzyl protecting group makes it a valuable building block for the synthesis of complex nitrogen-containing heterocycles and potential therapeutic agents. This guide provides a comprehensive overview of the structural and physicochemical properties of (3S)-1-benzyl-3-azidopyrrolidine, including its synthesis, structural elucidation through spectroscopic methods, and an analysis of its key physicochemical parameters. The methodologies and expected data are presented to offer a predictive and practical framework for researchers working with this and related compounds.
Introduction and Significance
The pyrrolidine ring is a core structural motif in a vast array of natural products, pharmaceuticals, and catalysts.[1] The introduction of an azido group at the C3 position offers a gateway to a wide range of chemical transformations. Organic azides are highly versatile functional groups that can participate in reactions such as the Staudinger ligation for the formation of amines, and the Huisgen 1,3-dipolar cycloaddition ("click chemistry") to form triazoles.[2][3] The (3S)-stereochemistry provides a specific chiral center, which is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). The N-benzyl group serves as a common and readily cleavable protecting group for the pyrrolidine nitrogen.
Given these features, (3S)-1-benzyl-3-azidopyrrolidine is a valuable precursor for the synthesis of novel compounds with potential applications in areas such as antiviral, antibacterial, and central nervous system-targeted therapies. A thorough understanding of its structural and physicochemical properties is therefore essential for its effective utilization in synthetic and medicinal chemistry programs.
Synthesis of (3S)-1-benzyl-3-azidopyrrolidine
A common and efficient route to (3S)-1-benzyl-3-azidopyrrolidine involves a two-step synthesis starting from the commercially available (R)-(-)-1-benzyl-3-pyrrolidinol. This pathway leverages a stereospecific nucleophilic substitution reaction that proceeds with inversion of configuration at the C3 carbon.
The synthesis begins with the activation of the hydroxyl group of (R)-(-)-1-benzyl-3-pyrrolidinol, typically through tosylation or mesylation, to create a good leaving group. The subsequent reaction with an azide source, such as sodium azide, proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C3 position to yield the desired (S)-azido product.
Proposed Synthetic Protocol
Step 1: Tosylation of (R)-(-)-1-benzyl-3-pyrrolidinol
-
To a solution of (R)-(-)-1-benzyl-3-pyrrolidinol (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in DCM.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated intermediate.
Step 2: Azide Substitution
-
Dissolve the crude tosylated intermediate in dimethylformamide (DMF).
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (3S)-1-benzyl-3-azidopyrrolidine.
Caption: Proposed synthesis of (3S)-1-benzyl-3-azidopyrrolidine.
Structural Elucidation
The structural confirmation of (3S)-1-benzyl-3-azidopyrrolidine would be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4][5] For (3S)-1-benzyl-3-azidopyrrolidine, both ¹H and ¹³C NMR spectra would provide key diagnostic signals.
3.1.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the benzyl group protons and the pyrrolidine ring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 3.65 | s | 2H | Benzyl CH₂ |
| ~ 3.90-4.00 | m | 1H | H-3 (CH-N₃) |
| ~ 2.80-3.00 | m | 2H | H-5 (CH₂) |
| ~ 2.40-2.60 | m | 2H | H-2 (CH₂) |
| ~ 2.00-2.20 | m | 2H | H-4 (CH₂) |
3.1.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum would complement the proton data, confirming the number of distinct carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | Quaternary aromatic C |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 60 | Benzyl CH₂ |
| ~ 60 | C-3 (CH-N₃) |
| ~ 54 | C-5 (CH₂) |
| ~ 50 | C-2 (CH₂) |
| ~ 30 | C-4 (CH₂) |
Note: The predicted chemical shifts are based on known values for similar pyrrolidine and benzyl derivatives. Actual experimental values may vary slightly.[6][7][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups.[10] The most characteristic feature in the IR spectrum of (3S)-1-benzyl-3-azidopyrrolidine would be the strong, sharp absorption band corresponding to the asymmetric stretching of the azide group.
| Predicted Absorption (cm⁻¹) | Intensity | Assignment |
| ~ 2100 | Strong, Sharp | N₃ asymmetric stretch |
| ~ 3030 | Medium | Aromatic C-H stretch |
| ~ 2850-2950 | Medium | Aliphatic C-H stretch |
| ~ 1450-1600 | Medium-Weak | Aromatic C=C bending |
The presence of the strong peak around 2100 cm⁻¹ is a definitive indicator of the successful incorporation of the azide functionality.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (3S)-1-benzyl-3-azidopyrrolidine, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Expected Molecular Formula: C₁₁H₁₄N₄
-
Expected Monoisotopic Mass: 202.1218 g/mol
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show a prominent peak for the loss of N₂ (28 Da) from the molecular ion, a characteristic fragmentation of organic azides. Another significant fragment would be the tropylium ion at m/z 91, corresponding to the benzyl fragment.[11]
Caption: Workflow for the synthesis and characterization of (3S)-1-benzyl-3-azidopyrrolidine.
Physicochemical Properties
The physicochemical properties of a molecule are critical for its handling, formulation, and biological activity. For (3S)-1-benzyl-3-azidopyrrolidine, key parameters include solubility, pKa, and LogP.
Solubility
The solubility of (3S)-1-benzyl-3-azidopyrrolidine is expected to be high in common organic solvents such as dichloromethane, ethyl acetate, and methanol, due to its organic nature. Its solubility in aqueous media is likely to be limited but can be influenced by pH. The tertiary amine in the pyrrolidine ring can be protonated at acidic pH, which would increase its aqueous solubility.
Acidity/Basicity (pKa)
The basicity of the pyrrolidine nitrogen is the most significant factor for the pKa of this molecule. The pKa of the conjugate acid of (3S)-1-benzyl-3-azidopyrrolidine is predicted to be in the range of 8.5 - 9.5. This prediction is based on the known pKa values of similar N-benzylpyrrolidine derivatives. This basicity is important for its behavior in biological systems and for purification methods such as acid-base extraction.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater solubility in nonpolar solvents. The LogP for (3S)-1-benzyl-3-azidopyrrolidine is predicted to be in the range of 2.0 - 2.5. This moderate lipophilicity is influenced by the presence of the nonpolar benzyl group and the polar azide and amine functionalities. This property is a key determinant of a molecule's ability to cross cell membranes.
| Physicochemical Property | Predicted Value/Behavior | Significance |
| Solubility | High in organic solvents, limited in neutral water. | Important for reaction conditions and purification. |
| pKa | 8.5 - 9.5 (conjugate acid) | Influences aqueous solubility and biological interactions. |
| LogP | 2.0 - 2.5 | Affects membrane permeability and pharmacokinetic properties. |
Note: The predicted pKa and LogP values are based on computational models and data from analogous structures.[12][13]
Crystal Structure and Conformational Analysis
While an experimental crystal structure for (3S)-1-benzyl-3-azidopyrrolidine is not publicly available, insights into its solid-state conformation can be inferred from related structures. The pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain.[14][15] In the case of 3-substituted pyrrolidines, the substituent can exist in either an axial or equatorial position. The preferred conformation will depend on the steric bulk of the substituent and intramolecular interactions. The benzyl group on the nitrogen is also flexible and can adopt various orientations relative to the pyrrolidine ring.
Single-crystal X-ray diffraction would be the definitive method to determine the solid-state structure, providing precise bond lengths, bond angles, and the conformational arrangement of the molecule.[14]
Safety and Handling
Organic azides, especially those of low molecular weight, should be handled with caution as they can be energetic and potentially explosive, particularly upon heating or shock.[5] (3S)-1-benzyl-3-azidopyrrolidine, with a molecular weight of 202.12 g/mol , falls into a category where caution is warranted. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating the compound to high temperatures, and it should be stored in a cool, dark place.
Conclusion
(3S)-1-benzyl-3-azidopyrrolidine is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structural and physicochemical properties, based on established chemical principles and data from related compounds. The presented synthesis protocol, predicted spectroscopic data, and analysis of key physicochemical parameters offer a solid foundation for researchers to confidently synthesize, characterize, and utilize this versatile intermediate in their drug discovery and development endeavors.
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